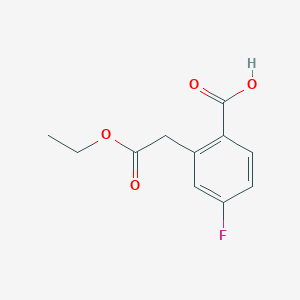

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid

Description

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of C₁₁H₁₁FO₄. Its structure features a benzoic acid backbone substituted at the 2-position with a 2-ethoxy-2-oxoethyl group (–CH₂–COOEt) and at the 4-position with a fluorine atom. This combination of substituents imparts unique electronic and steric properties, making the compound valuable in pharmaceutical and materials science research. The ethoxy-oxoethyl group introduces ester functionality, enhancing lipophilicity and reactivity, while the fluorine atom modulates electronic effects (e.g., electron-withdrawing character), influencing acidity and binding interactions .

Properties

Molecular Formula |

C11H11FO4 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)-4-fluorobenzoic acid |

InChI |

InChI=1S/C11H11FO4/c1-2-16-10(13)6-7-5-8(12)3-4-9(7)11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |

InChI Key |

SUAOITOOKNNCTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid typically involves the esterification of 4-fluorobenzoic acid with ethyl oxalyl chloride, followed by hydrolysis. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

The compound has shown promise in biological research, particularly in enzyme inhibition studies and protein-ligand interactions. Its structural features enable it to interact effectively with biological targets, which can lead to significant pharmacological effects.

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties can be leveraged to create products with specific characteristics tailored for various applications.

Research indicates that 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid exhibits notable antimicrobial and anti-inflammatory properties:

-

Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibiting bacterial enzyme activity or disrupting cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound Name Target Organisms Minimum Inhibitory Concentration (MIC) Benzimidazole Derivative Staphylococcus aureus < 10 µg/mL 4-(Amino)-benzoic acid E. coli < 15 µg/mL 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid Pseudomonas aeruginosa TBD - Anti-inflammatory Properties : The compound is being investigated for its ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that similar compounds can reduce pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives' antimicrobial activities, revealing that some exhibited greater efficacy than traditional antibiotics like ampicillin. This supports the potential utility of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid in treating resistant bacterial strains.

- Anti-inflammatory Activity : In vitro assays demonstrated that similar compounds significantly reduced pro-inflammatory cytokines in macrophage cultures, suggesting a pathway for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism by which 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can also participate in interactions with biological molecules, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents (Position) | Key Differences | Unique Properties/Applications |

|---|---|---|---|

| 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid | –CH₂–COOEt (2), –F (4) | Reference compound | Enhanced lipophilicity, ester reactivity |

| 4-(Ethoxycarbonyl)-2-fluorobenzoic acid | –COOEt (4), –F (2) | Positional isomer of ethoxycarbonyl group | Altered electronic effects; potential for varied biological targeting |

| 2-Ethoxy-4-fluorobenzoic acid | –OEt (2), –F (4) | Lacks oxoethyl chain | Reduced lipophilicity; simpler ester synthesis |

| 2-Fluoro-4-(2-methylthiophenyl)benzoic acid | –SC₆H₄–CH₃ (2), –F (4) | Thioether vs. ester group | Sulfur-based reactivity; distinct biological interactions |

| 3-Ethoxy-2-fluorobenzoic acid | –OEt (3), –F (2) | Substituent positional swap | Modified acidity; altered solubility |

Substituent Variations

Ester vs. Ether Groups

The ethoxy-oxoethyl group (–CH₂–COOEt) in the target compound distinguishes it from analogs with simple ether (–OEt) or ester (–COOEt) substituents. For example:

- 2-Ethoxy-4-fluorobenzoic acid (–OEt at 2, –F at 4) lacks the carbonyl group, resulting in lower acidity (pKa ~3.5 vs. ~2.8 for the target compound) and reduced reactivity in nucleophilic acyl substitution reactions .

- 2-(Ethoxycarbonyl)-4-fluorobenzoic acid (–COOEt at 2, –F at 4) shares ester functionality but lacks the methylene (–CH₂–) bridge, limiting conformational flexibility .

Fluorine Substitution Impact

The 4-fluoro substitution enhances the benzoic acid’s electron-withdrawing effect, increasing acidity compared to non-fluorinated analogs (e.g., 4-ethoxybenzoic acid). Fluorine also improves metabolic stability in drug design .

Biological Activity

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid typically involves a multi-step process that includes the reaction of anthranilic acids with ethyl glyoxylate, sodium cyanoborohydride, and acetic acid. The resulting intermediates undergo hydrolysis to yield the desired product in yields ranging from 77% to 86% .

Biological Activity Overview

The compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the modulation of inflammatory mediators.

The exact mechanisms by which 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It is hypothesized that the compound could interfere with critical signaling pathways such as those mediated by polo-like kinase 1 (Plk1), which is often overexpressed in various cancers .

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid:

- Study on Cancer Cell Lines : In vitro studies demonstrated that derivatives of 4-fluorobenzoic acid exhibit significant cytotoxicity against human cancer cell lines. The IC50 values ranged from 1 to 10 μM, indicating potent activity .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 4-Fluorobenzoic acid derivative | 5.6 | Plk1 |

| 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid | TBD | TBD |

Research Findings

Recent research has highlighted the importance of the ethoxy and fluorine substituents in enhancing the biological activity of benzoic acid derivatives. These modifications appear to improve solubility and bioavailability, which are critical factors in drug design.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.